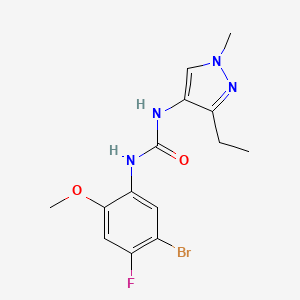![molecular formula C15H17BrN6 B6976657 N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine](/img/structure/B6976657.png)
N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a bromophenyl group and a triazole ring substituted with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Formation of the triazole ring:
Coupling of the two rings: The final step involves coupling the brominated pyrazole with the triazole derivative using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its heterocyclic structure.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole and triazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[1-(4-chlorophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine
- N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine
- N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine
Uniqueness
N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different binding affinities and selectivities in biological systems.
Propiedades
IUPAC Name |
N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6/c1-2-21-15(10-18-20-21)9-17-7-12-8-19-22(11-12)14-5-3-13(16)4-6-14/h3-6,8,10-11,17H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPYTJOYOIAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNCC2=CN(N=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine](/img/structure/B6976576.png)

![3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol](/img/structure/B6976586.png)
![2-[1-(2,2-Dimethylcyclopropyl)butylamino]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6976594.png)
![[1-[3-[1-(2,2-Dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol](/img/structure/B6976601.png)
![N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B6976630.png)
![3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid](/img/structure/B6976631.png)
![1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine](/img/structure/B6976637.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxy-3-methylphenyl)methanamine](/img/structure/B6976646.png)
![1-(3-ethyltriazol-4-yl)-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6976662.png)
![5,5-dimethyl-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]oxolan-3-amine](/img/structure/B6976664.png)
![1-(2-Bromophenyl)-2-[(3-ethyltriazol-4-yl)methylamino]ethanol](/img/structure/B6976667.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine](/img/structure/B6976675.png)
![4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol](/img/structure/B6976680.png)
